molecular formula C8H15ClF3N B2564862 1-[(1r,4r)-4-(Trifluoromethyl)cyclohexyl]methanamine hydrochloride CAS No. 2503204-92-8

1-[(1r,4r)-4-(Trifluoromethyl)cyclohexyl]methanamine hydrochloride

Cat. No. B2564862
M. Wt: 217.66
InChI Key: YKBWPDHAQKLHJK-MEZFUOHNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of compounds with cyclohexyl structures and trifluoromethyl groups can involve nucleophilic substitution reactions and catalytic reduction processes. For instance, the synthesis of a diamine with a cyclohexane cardo group substituted with a trifluoromethyl group was achieved through the reaction of 1,1-bis(4-hydroxyphenyl)cyclohexane with 2-chloro-5-nitrobenzotrifluoride, followed by catalytic reduction with hydrazine and Pd/C to afford the diamine .

Molecular Structure Analysis

Molecular structure analysis of such compounds typically involves various spectroscopic techniques. For example, the structure of a related compound, (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl 4-aminobutyrate hydrochloride, was established using FTIR, HR-MS, 1H-NMR, 13C-NMR spectral analysis, and single-crystal X-ray diffraction . These techniques can elucidate the arrangement of atoms within the molecule and confirm the presence of specific functional groups.

Chemical Reactions Analysis

The chemical reactions of compounds with cyclohexylamine structures can vary depending on the substituents present. For example, cyclohexylamine reacts with 5-chloro-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde to give a product formed by nucleophilic substitution. In contrast, with 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, the product is formed by condensation followed by hydrolysis . These reactions demonstrate the versatility of cyclohexylamine in forming various products under different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of polyimides based on a diamine with a cyclohexane cardo group and a trifluoromethyl group include excellent solubility in organic solvents, good mechanical properties, and excellent thermal stability. The glass transition temperature of these polyimides was recorded at 214–278 °C, and they exhibited lower dielectric constants and moisture absorptions compared to nonfluorinated analogs . These properties are crucial for applications in high-performance materials.

properties

IUPAC Name

[4-(trifluoromethyl)cyclohexyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F3N.ClH/c9-8(10,11)7-3-1-6(5-12)2-4-7;/h6-7H,1-5,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKBWPDHAQKLHJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CN)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(1r,4r)-4-(Trifluoromethyl)cyclohexyl]methanamine hydrochloride

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